ATB-343

Description

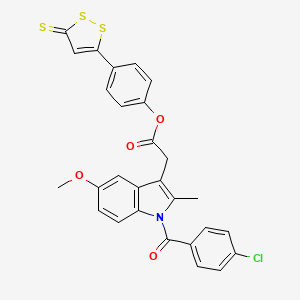

Structure

3D Structure

Propriétés

IUPAC Name |

[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20ClNO4S3/c1-16-22(14-26(31)34-20-9-5-17(6-10-20)25-15-27(35)37-36-25)23-13-21(33-2)11-12-24(23)30(16)28(32)18-3-7-19(29)8-4-18/h3-13,15H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLZXDOBSHEDIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4=CC=C(C=C4)C5=CC(=S)SS5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20ClNO4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648590 | |

| Record name | 4-(3-Sulfanylidene-3H-1,2-dithiol-5-yl)phenyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000700-26-4 | |

| Record name | 4-(3-Sulfanylidene-3H-1,2-dithiol-5-yl)phenyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ATB-343: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ATB-343 is a novel hydrogen sulfide (H₂S)-releasing non-steroidal anti-inflammatory drug (NSAID) designed to provide the therapeutic benefits of a conventional NSAID, indomethacin, while mitigating the associated gastrointestinal (GI) toxicity. This is achieved through the covalent linkage of indomethacin to an H₂S-donating moiety. The mechanism of action of this compound is twofold: the indomethacin component inhibits cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins, while the released H₂S provides a protective effect on the gastrointestinal mucosa. Furthermore, emerging evidence suggests that the H₂S component may exert its own anti-inflammatory effects through modulation of key signaling pathways, including NF-κB and Akt. This guide provides an in-depth technical overview of the core mechanism of action of this compound, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways involved.

Core Mechanism of Action: A Dual Approach

This compound is a hybrid molecule that combines the well-established anti-inflammatory properties of indomethacin with the cytoprotective effects of hydrogen sulfide.[1][2] This dual mechanism is designed to uncouple the therapeutic efficacy of COX inhibition from its most significant dose-limiting side effect, gastrointestinal damage.

Cyclooxygenase (COX) Inhibition

The indomethacin component of this compound functions as a non-selective inhibitor of both COX-1 and COX-2 enzymes.[1] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of these pro-inflammatory prostaglandins, leading to its analgesic and anti-inflammatory effects.

Hydrogen Sulfide (H₂S) Donation

The second critical component of this compound's mechanism is its ability to release hydrogen sulfide.[1][2] H₂S is an endogenous gasotransmitter with known vasodilatory and cytoprotective properties in the gastrointestinal tract. The H₂S released from this compound is believed to counteract the damaging effects of COX inhibition on the gastric mucosa. This protective effect is mediated through several potential mechanisms, including:

-

Maintenance of Gastric Mucosal Blood Flow: H₂S is a potent vasodilator and can help to preserve blood flow to the gastric mucosa, which is often compromised by NSAID-induced vasoconstriction.

-

Inhibition of Leukocyte Adherence: H₂S has been shown to inhibit the adherence of leukocytes to the vascular endothelium in the GI tract, a key step in the inflammatory process that leads to mucosal injury.[1]

-

Antioxidant Effects: H₂S may also exert direct antioxidant effects, helping to mitigate oxidative stress-induced damage in the gastric mucosa.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its close analogue, ATB-346 (a hydrogen sulfide-releasing derivative of naproxen).

Table 1: Cyclooxygenase (COX) Inhibition

| Compound | Target | Inhibition (%) | Assay System |

| ATB-346 | COX | >94% | Human healthy volunteers |

| Naproxen | COX | >94% | Human healthy volunteers |

| Indomethacin | Systemic COX-1 | Significantly Inhibited | Rats (in vivo) |

Table 2: Gastrointestinal Safety (Clinical Data for ATB-346)

| Treatment Group | Dose | Incidence of Gastric/Duodenal Ulcers (≥3 mm) |

| ATB-346 | 250 mg once daily | 3% |

| Naproxen | 550 mg twice daily | 42% |

This data is from a Phase 2B clinical trial in healthy volunteers over a 2-week period.[3]

Table 3: Plasma Hydrogen Sulfide Levels (Clinical Data for ATB-346)

| Treatment Group | Result |

| ATB-346 | Significantly higher plasma levels of H₂S compared to the naproxen group |

This data is from the same Phase 2B clinical trial as mentioned above.[3]

Signaling Pathways

The anti-inflammatory and cytoprotective effects of this compound are mediated through its influence on key intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Studies on the analogue ATB-346 have shown that it can inhibit the activation of NF-κB.[4] This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, ATB-346 blocks the translocation of the active p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Akt Signaling Pathway

The Akt (also known as protein kinase B) signaling pathway is a critical regulator of cell survival and proliferation. Research on ATB-346 has indicated that it possesses Akt signaling inhibitory properties.[4] By inhibiting the phosphorylation and activation of Akt, this compound may contribute to the induction of apoptosis in inflammatory cells, further contributing to its anti-inflammatory effects.

Experimental Protocols

This section outlines the general methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are commonly used.

-

Assay Principle: The assay measures the peroxidase activity of COX, which is coupled to a colorimetric or fluorometric reaction. The rate of product formation is inversely proportional to the inhibitory activity of the test compound.

-

Procedure:

-

The COX enzyme is pre-incubated with various concentrations of this compound or a vehicle control.

-

The reaction is initiated by the addition of arachidonic acid, the substrate for COX.

-

The formation of prostaglandin G2 (PGG2), the initial product of the COX reaction, is monitored by measuring the oxidation of a chromogenic or fluorogenic substrate.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of NF-kappaB and Akt pathways by an antibody-avidin fusion protein sensitizes malignant B-cells to cisplatin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ATB-346, a novel hydrogen sulfide-releasing anti-inflammatory drug, induces apoptosis of human melanoma cells and inhibits melanoma development in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

ATB-346: A Hydrogen Sulfide-Releasing Naproxen Derivative for Inflammation and Pain

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATB-346 is a novel non-steroidal anti-inflammatory drug (NSAID) engineered to provide the therapeutic benefits of naproxen while mitigating the well-documented gastrointestinal side effects associated with traditional NSAIDs. This is achieved by covalently linking naproxen to a hydrogen sulfide (H₂S)-releasing moiety, specifically 4-thiocarbamoyl-phenyl ester.[1][2] The controlled release of H₂S, a key endogenous signaling molecule with potent cytoprotective and anti-inflammatory properties, is designed to protect the gastrointestinal mucosa from the damaging effects of cyclooxygenase (COX) inhibition. This document provides a comprehensive technical overview of ATB-346, including its chemical properties, mechanism of action, and a summary of key preclinical and clinical findings.

Chemical Structure and Properties

ATB-346, chemically named 2-(6-methoxynapthalen-2-yl)-propionic acid 4-thiocarbamoyl phenyl ester, is a derivative of naproxen.[1][2] The molecule is synthesized by esterification of the carboxyl group of naproxen with a phenol that carries a thiocarbamoyl group. This design allows for the release of H₂S upon enzymatic cleavage in vivo.

Chemical Structure:

Table 1: Chemical and Physical Properties of ATB-346

| Property | Value | Reference |

| IUPAC Name | 2-(6-methoxynapthalen-2-yl)-propionic acid 4-thiocarbamoyl phenyl ester | [1][2] |

| Molecular Formula | C₂₁H₁₉NO₃S | [3] |

| Molecular Weight | 365.45 g/mol | [3] |

| CAS Number | 1226895-20-0 | [3] |

| Appearance | Light yellow solid | [4] |

| Solubility | Soluble in DMSO | [3][4] |

Mechanism of Action

ATB-346 exerts its therapeutic effects through a dual mechanism of action:

-

COX Inhibition: The naproxen component of ATB-346 is a non-selective inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[5] By inhibiting these enzymes, ATB-346 reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2]

-

Hydrogen Sulfide Donation: The 4-thiocarbamoyl-phenyl ester moiety of ATB-346 releases hydrogen sulfide (H₂S) in a controlled manner.[1] H₂S is an endogenous gasotransmitter with multiple physiological roles, including the maintenance of gastrointestinal mucosal integrity, modulation of inflammation, and vasodilation. The released H₂S counteracts the gastrointestinal toxicity associated with COX inhibition by naproxen.[2]

The synergistic action of COX inhibition and H₂S donation results in a potent anti-inflammatory and analgesic agent with a significantly improved gastrointestinal safety profile compared to naproxen alone.

Signaling Pathways

The therapeutic effects of ATB-346 are mediated through its influence on several key signaling pathways. The naproxen component directly inhibits the COX pathway, while the released H₂S modulates multiple pathways involved in inflammation and cytoprotection.

COX Inhibition Pathway

The following diagram illustrates the inhibition of the prostaglandin synthesis pathway by the naproxen moiety of ATB-346.

Caption: Inhibition of the COX pathway by the naproxen component of ATB-346.

H₂S-Mediated Gastroprotection and Anti-inflammatory Pathways

The H₂S released from ATB-346 exerts its beneficial effects through various mechanisms, including the modulation of the NF-κB and Akt signaling pathways, which are crucial in inflammation and cell survival.

Caption: H₂S-mediated signaling pathways involved in gastroprotection and anti-inflammation.

Preclinical Data

A substantial body of preclinical evidence supports the efficacy and safety of ATB-346.

Anti-inflammatory and Analgesic Efficacy

Table 2: Anti-inflammatory and Analgesic Effects of ATB-346 in Animal Models

| Model | Species | Key Findings | Reference |

| Carrageenan-induced Paw Edema | Rat | ATB-346 (0.48-4.8 mg/kg) dose-dependently reduced paw edema, with efficacy comparable to naproxen. | [6] |

| Adjuvant-induced Arthritis | Rat | ATB-346 (4 µmol/kg, twice daily) significantly reduced paw edema at days 14 and 21. | [2][5] |

| Zymosan-induced Arthritis | Rat | ATB-346 attenuated nociceptive responses and inflammatory changes more effectively than naproxen. | [4] |

| Traumatic Brain Injury | Mouse | ATB-346 (30 µmol/kg) enhanced motor function and reduced cortical lesion volume. | [7] |

Gastrointestinal Safety

Table 3: Gastrointestinal Safety of ATB-346 in Animal Models

| Model | Species | Key Findings | Reference |

| NSAID-induced Gastric Damage | Rat | ATB-346 caused markedly less gastric damage at all doses tested compared to naproxen. | [2][5] |

| Stress-induced Gastric Lesions | Rat | ATB-346, unlike naproxen, did not exacerbate stress-induced gastric lesions and improved gastric blood flow. | [8] |

| Intestinal Damage | Rat | ATB-346 resulted in markedly less intestinal damage and did not significantly affect hematocrit compared to naproxen. | [2] |

| Ulcer Healing | Mouse | ATB-346 significantly enhanced the healing of pre-existing gastric ulcers, whereas naproxen and celecoxib impaired healing. | [2] |

Clinical Data

Clinical trials in humans have further substantiated the promising profile of ATB-346.

Phase 2B Gastrointestinal Safety Study

A large, double-blind, Phase 2B study in 244 healthy volunteers demonstrated the superior gastrointestinal safety of ATB-346 compared to naproxen.

Table 4: Primary Endpoint of the Phase 2B Gastrointestinal Safety Study

| Treatment Group | Dose | Incidence of Gastric or Duodenal Ulcers (≥3 mm) | p-value | Reference |

| ATB-346 | 250 mg once daily | 2.5% (3/118) | <0.0001 | [9][10] |

| Naproxen | 500 mg twice daily | 42.1% (53/126) | [9][10] |

COX Inhibition in Humans

Despite the significantly lower systemic exposure to naproxen, ATB-346 demonstrated comparable COX inhibition to a standard therapeutic dose of naproxen.

Table 5: COX Inhibition in a Phase 2 Clinical Trial

| Parameter | ATB-346 (250 mg once daily) | Naproxen (550 mg twice daily) | Reference |

| Whole Blood Thromboxane (TxB₂) Synthesis Inhibition | >95% | >95% | [11][12] |

| Plasma Naproxen Levels | Substantially lower | Higher | [11][12] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.

Protocol:

-

Animals: Male Wistar rats (150-200 g) are used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping: Animals are randomly divided into control and treatment groups.

-

Drug Administration: Test compounds (ATB-346, naproxen, or vehicle) are administered orally or intraperitoneally at a specified time before carrageenan injection.

-

Induction of Edema: 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculation of Edema: The increase in paw volume is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage inhibition of edema is calculated for each treatment group relative to the control group.[13][14][15][16][17]

NSAID-Induced Gastric Ulcer Model in Rats

This model is used to assess the gastrointestinal toxicity of NSAIDs.

Protocol:

-

Animals: Male Wistar rats (200-250 g) are used.

-

Fasting: Animals are fasted for 24 hours before the experiment, with free access to water.

-

Drug Administration: Test compounds (ATB-346, naproxen, or vehicle) are administered orally.

-

Sacrifice: Animals are sacrificed at a specified time (e.g., 4 hours) after drug administration.

-

Stomach Excision: The stomach is removed, opened along the greater curvature, and gently rinsed with saline.

-

Ulcer Scoring: The gastric mucosa is examined for lesions under a dissecting microscope. The severity of the lesions is scored based on their number and size (e.g., using an ulcer index).

-

Histological Analysis (Optional): Gastric tissue samples can be collected for histological examination to assess the depth of mucosal damage.[18][19][20]

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the inhibitory potency of a compound on the two COX isoforms.

Protocol:

-

Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are commonly used.

-

Assay Buffer: A suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing necessary co-factors (e.g., hematin, L-epinephrine) is prepared.

-

Incubation: The enzyme is pre-incubated with the test compound (ATB-346 or naproxen at various concentrations) or vehicle (DMSO) at 37°C for a specified time (e.g., 10 minutes).

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

-

Reaction Termination: The reaction is stopped after a defined period (e.g., 2 minutes) by adding a strong acid (e.g., HCl).

-

Product Measurement: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA).

-

IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated from the dose-response curve.[21][22][23][24][25]

Conclusion

ATB-346 is a promising new chemical entity that combines the proven anti-inflammatory and analgesic efficacy of naproxen with a significantly enhanced gastrointestinal safety profile. This is achieved through the innovative approach of covalently linking naproxen to a hydrogen sulfide-releasing moiety. Preclinical and clinical data have consistently demonstrated that ATB-346 effectively reduces inflammation and pain while causing minimal gastrointestinal damage, even at doses that produce profound COX inhibition. The dual mechanism of action, involving both prostaglandin synthesis inhibition and the cytoprotective effects of H₂S, positions ATB-346 as a potentially superior therapeutic option for the long-term management of chronic inflammatory conditions such as osteoarthritis and rheumatoid arthritis. Further clinical development is warranted to fully elucidate its therapeutic potential.

References

- 1. ATB-346, a novel hydrogen sulfide-releasing anti-inflammatory drug, induces apoptosis of human melanoma cells and inhibits melanoma development in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Markedly reduced toxicity of a hydrogen sulphide-releasing derivative of naproxen (ATB-346) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. ATB 346 - LKT Labs [lktlabs.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Hydrogen sulfide-releasing cyclooxygenase inhibitor ATB-346 enhances motor function and reduces cortical lesion volume following traumatic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of hydrogen sulfide-releasing naproxen (ATB-346) versus naproxen on formation of stress-induced gastric lesions, the regulation of systemic inflammation, hypoxia and alterations in gastric microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. antibe.wingfielddigital.com [antibe.wingfielddigital.com]

- 10. Antibe reports positive Phase IIb data in GI safety study of ATB-346 - Clinical Trials Arena [clinicaltrialsarena.com]

- 11. A proof‐of‐concept, Phase 2 clinical trial of the gastrointestinal safety of a hydrogen sulfide‐releasing anti‐inflammatory drug - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. inotiv.com [inotiv.com]

- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 17. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 18. Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model | PDF [slideshare.net]

- 19. NSAID-Induced Mucosal Injury: Analysis of Gastric Toxicity with New Generation NSAIDs: Ulcerogenicity Compared with Ulcer Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. interchim.fr [interchim.fr]

- 23. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Cytoprotective Effects of ATB-343: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATB-343 is a novel hydrogen sulfide (H₂S)-releasing non-steroidal anti-inflammatory drug (NSAID) engineered to mitigate the significant gastrointestinal (GI) toxicity associated with traditional NSAIDs. By covalently linking a hydrogen sulfide-releasing moiety to a conventional NSAID, this compound offers a dual mechanism of action: potent anti-inflammatory and analgesic effects through cyclooxygenase (COX) inhibition, coupled with the cytoprotective and pro-resolution properties of H₂S. This technical guide provides an in-depth overview of the core cytoprotective effects of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Core Cytoprotective Mechanisms

The enhanced safety profile of this compound is primarily attributed to the multifaceted actions of its H₂S-releasing moiety. Hydrogen sulfide is an endogenous gasotransmitter known to play a crucial role in maintaining gastrointestinal mucosal integrity. The cytoprotective effects of this compound are mediated through several key mechanisms:

-

Maintenance of Gastric Mucosal Blood Flow: Unlike traditional NSAIDs that can reduce gastric blood flow and compromise mucosal defense, the H₂S released from this compound has vasodilatory properties, helping to preserve mucosal perfusion.

-

Inhibition of Neutrophil Adhesion and Activation: H₂S has been shown to inhibit the adherence of neutrophils to the vascular endothelium, a critical early event in NSAID-induced gastric injury.[1]

-

Reduction of Oxidative Stress: this compound has been demonstrated to upregulate the Nrf2/HO-1 antioxidant pathway, a key cellular defense mechanism against oxidative damage.[2][3][4]

-

Anti-inflammatory Effects Beyond COX Inhibition: The H₂S component of this compound exerts direct anti-inflammatory effects, including the inhibition of the pro-inflammatory transcription factor NF-κB and the modulation of cytokine production.[1][5]

-

Preservation of Gastric Mucus Integrity: While direct quantitative data on this compound's effect on mucus thickness is still emerging, the maintenance of mucosal health through the aforementioned mechanisms contributes to the preservation of this critical protective barrier.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the cytoprotective effects of this compound and its close analog, ATB-346.

Table 1: Gastrointestinal Safety of ATB-346 in Healthy Volunteers (Phase 2 Clinical Trial) [6]

| Parameter | ATB-346 (250 mg once daily) | Naproxen (550 mg twice daily) |

| Incidence of Gastric Ulcers (≥3 mm) | 3% | 42% |

| Suppression of COX Activity | >94% | >94% |

| Plasma H₂S Levels | Significantly higher than Naproxen group | - |

Table 2: Effects of ATB-346 on Stress-Induced Gastric Lesions in Rats [2][3]

| Treatment Group | Gastric Lesion Number | Gastric Blood Flow (GBF) |

| Vehicle | Baseline | Baseline |

| Naproxen (20 mg/kg) | Increased vs. Vehicle | Significantly decreased vs. Vehicle |

| ATB-346 (equimolar to Naproxen) | Significantly reduced vs. Naproxen | Elevated vs. Naproxen |

Table 3: Systemic Anti-inflammatory Effects of ATB-346 in Rats with Stress-Induced Gastric Lesions [2]

| Cytokine | Effect of ATB-346 | Effect of Naproxen |

| IL-1α, IL-4, IL-5, IL-6, IL-10, IL-12, TNF-α, IFN-γ | Decreased plasma content | No significant effect |

Table 4: Effects of ATB-346 on Protein Expression in Gastric Mucosa of Rats with Stress-Induced Lesions [2][3]

| Protein | Effect of ATB-346 |

| Nrf-2 | Increased expression |

| HO-1 | Increased expression |

| COX-2 | Decreased expression |

Table 5: Anti-inflammatory and COX Inhibition Effects of ATB-346 in a Mouse Airpouch Model [1]

| Parameter | ATB-346 | Naproxen |

| Exudate PGE₂ Levels | Significantly reduced | Significantly reduced |

| Whole Blood TXB₂ Synthesis | Almost completely suppressed | Almost completely suppressed |

| Leukocyte Infiltration | More effective inhibition than Naproxen | - |

Experimental Protocols

NSAID-Induced Gastropathy in Rats

This model is used to evaluate the gastrointestinal toxicity of NSAIDs.

-

Animals: Male Wistar rats are typically used.

-

Procedure:

-

Animals are fasted for 18-24 hours with free access to water.

-

The test compound (e.g., this compound, Naproxen, or vehicle) is administered orally.

-

After a set period (e.g., 4-6 hours), the animals are euthanized.

-

The stomachs are removed, opened along the greater curvature, and rinsed with saline.

-

The gastric mucosa is examined for lesions, which are often scored based on their number and severity (e.g., length in mm).

-

-

Key Parameters Measured:

-

Gastric lesion score/ulcer index.

-

Gastric mucosal blood flow (can be measured using laser Doppler flowmetry).

-

Myeloperoxidase (MPO) activity in gastric tissue as an indicator of neutrophil infiltration.

-

Levels of inflammatory cytokines and oxidative stress markers in gastric tissue.

-

Carrageenan-Induced Paw Edema in Rats

This is a classic model for assessing the acute anti-inflammatory activity of compounds.

-

Animals: Male Wistar or Sprague-Dawley rats are commonly used.

-

Procedure:

-

The basal paw volume of the rats is measured using a plethysmometer.

-

The test compound or vehicle is administered (e.g., orally or intraperitoneally).

-

After a specific time (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Measurement of Gastric Mucosal Blood Flow in Rats

Laser Doppler flowmetry is a common technique for this measurement.

-

Procedure:

-

Rats are anesthetized, and the stomach is exposed via a midline laparotomy.

-

A laser Doppler probe is placed gently on the surface of the gastric mucosa.

-

Baseline blood flow is recorded.

-

The test substance is administered, and changes in blood flow are monitored over time.

-

Quantification of Gastric Mucus Thickness

Direct microscopic measurement is a precise method.

-

Procedure:

-

Following euthanasia, the stomach is excised and opened.

-

A small piece of the gastric mucosa is mounted in a chamber with saline.

-

The mucus layer thickness is measured using an inverted microscope with a calibrated eyepiece.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is a standard method for quantifying protein levels in tissue homogenates or plasma.

-

Procedure:

-

Tissue samples are homogenized in a lysis buffer containing protease inhibitors.

-

The homogenate is centrifuged, and the supernatant is collected.

-

Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6) are used according to the manufacturer's instructions.

-

This typically involves coating a microplate with a capture antibody, adding the sample, followed by a detection antibody and a substrate for colorimetric or chemiluminescent detection.

-

The concentration of the cytokine in the sample is determined by comparison to a standard curve.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the cytoprotective effects of this compound.

Caption: Overview of this compound's dual mechanism of action leading to cytoprotection.

Caption: The Nrf2-mediated antioxidant pathway activated by H₂S from this compound.

Caption: Inhibition of the NF-κB pro-inflammatory pathway by H₂S from this compound.

Experimental Workflows

Caption: Experimental workflow for evaluating the gastrointestinal safety of this compound.

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

Conclusion

This compound represents a significant advancement in the development of safer NSAIDs. Its unique mechanism of action, combining COX inhibition with the localized delivery of cytoprotective H₂S, addresses the primary limitation of traditional NSAID therapy – gastrointestinal toxicity. The data presented in this guide demonstrate the superior GI safety profile of this compound compared to conventional NSAIDs, supported by a strong foundation of preclinical and clinical evidence. The detailed experimental protocols and visualized signaling pathways provide a comprehensive resource for researchers and drug development professionals working in the fields of inflammation, gastroenterology, and pharmacology. Further research will continue to elucidate the full therapeutic potential of this promising new class of anti-inflammatory agents.

References

- 1. Markedly reduced toxicity of a hydrogen sulphide-releasing derivative of naproxen (ATB-346) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of hydrogen sulfide-releasing naproxen (ATB-346) versus naproxen on formation of stress-induced gastric lesions, the regulation of systemic inflammation, hypoxia and alterations in gastric microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jpp.krakow.pl [jpp.krakow.pl]

- 4. Frontiers | Gaseous Mediators as a Key Molecular Targets for the Development of Gastrointestinal-Safe Anti-Inflammatory Pharmacology [frontiersin.org]

- 5. ATB-346, a novel hydrogen sulfide-releasing anti-inflammatory drug, induces apoptosis of human melanoma cells and inhibits melanoma development in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A proof‐of‐concept, Phase 2 clinical trial of the gastrointestinal safety of a hydrogen sulfide‐releasing anti‐inflammatory drug - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of Hydrogen Sulfide in Inflammation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Hydrogen sulfide (H₂S), once known only for its toxicity, is now recognized as a critical endogenous gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO).[1] It plays a pivotal role in a vast array of physiological processes, including the complex regulation of inflammation.[1][2] Produced primarily by the enzymes cystathionine γ-lyase (CSE) and cystathionine β-synthase (CBS), H₂S exhibits a paradoxical, concentration-dependent function in inflammatory pathways.[3][4] At lower, physiological concentrations, it often exerts potent anti-inflammatory and cytoprotective effects, while at higher concentrations or in different contexts, it can act as a pro-inflammatory mediator.[5][6] This dual nature makes the H₂S signaling system a challenging yet promising target for therapeutic intervention in a wide range of inflammatory diseases. This technical guide provides an in-depth exploration of the core mechanisms of H₂S in inflammation, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate signaling pathways involved.

Endogenous H₂S Synthesis

H₂S is endogenously synthesized from L-cysteine and/or homocysteine by three key enzymes:

-

Cystathionine γ-lyase (CSE): The primary source of H₂S in the cardiovascular system and liver. CSE is crucial in systemic inflammation models.[3][4] Its expression can be induced by inflammatory stimuli and oxidative stress.[7][8]

-

Cystathionine β-synthase (CBS): Predominantly expressed in the central nervous system and kidneys.[4][9]

-

3-Mercaptopyruvate Sulfurtransferase (3-MST): Works in concert with cysteine aminotransferase to produce H₂S, contributing to cellular H₂S pools.[10]

The regulation of these enzymes is a key control point for H₂S bioavailability. For instance, homocysteine, a metabolite linked to inflammation, can down-regulate CSE expression via promoter hypermethylation, thereby reducing H₂S production.[11]

The Dual Role of H₂S in Inflammation

The function of H₂S in inflammation is not monolithic; it is highly dependent on the concentration, the specific inflammatory model, and the timing of its administration.[6]

Anti-inflammatory Effects

H₂S demonstrates significant anti-inflammatory properties through multiple mechanisms. It can suppress the expression of pro-inflammatory cytokines, reduce leukocyte adhesion and infiltration, and resolve inflammation by promoting antioxidant defenses.[12][13]

Key anti-inflammatory actions include:

-

Inhibition of NF-κB: H₂S can prevent the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[12][14] This can occur through S-sulfhydration of the p65 subunit, which inhibits its activity.[3][15]

-

Activation of Nrf2: H₂S activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, the primary regulator of the antioxidant response.[16][17] It does this by S-sulfhydrating Keap1, Nrf2's repressor, leading to the expression of antioxidant genes like heme oxygenase-1 (HO-1).[7][17]

-

Modulation of MAPK Pathway: H₂S can attenuate inflammation by inhibiting the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[18][19]

-

Chromatin Remodeling: H₂S can suppress histone acetylation at pro-inflammatory cytokine promoters (e.g., IL-6, TNF-α), reducing their gene transcription.[20][21][22]

Pro-inflammatory Effects

Conversely, H₂S can also exacerbate inflammation. In conditions like sepsis and acute pancreatitis, endogenous H₂S has been shown to act as a pro-inflammatory mediator.[5]

Key pro-inflammatory actions include:

-

Activation of NF-κB: In some models, such as sepsis, H₂S has been shown to upregulate pro-inflammatory mediators through the activation of the NF-κB pathway.[5][23]

-

Activation of ERK Pathway: H₂S can activate the extracellular signal-regulated kinase (ERK) pathway, which in turn can lead to NF-κB activation and an amplified inflammatory response in sepsis.[4][5][24]

-

Leukocyte Activation: H₂S can promote leukocyte rolling, adherence, and trafficking during an inflammatory response.[5]

-

Upregulation of Inflammatory Mediators: Exogenous H₂S donors like sodium hydrosulfide (NaHS) have been shown to increase the production of TNF-α and IL-1β in certain contexts.[5]

Core Signaling Pathways

The contradictory effects of H₂S are orchestrated through its interaction with several key signaling cascades.

H₂S and the NF-κB Pathway

The NF-κB pathway is a central hub for inflammatory signaling. H₂S can modulate this pathway at multiple levels. A critical mechanism is the post-translational modification of the p65 subunit of NF-κB. In an anti-inflammatory context, TNF-α stimulates CSE to produce H₂S, which then S-sulfhydrates cysteine-38 on p65.[3] This modification enhances the binding of p65 to its coactivator, promoting the transcription of anti-apoptotic genes while potentially dampening pro-inflammatory gene expression.[3] Conversely, in other scenarios like sepsis, H₂S-mediated activation of the ERK pathway can lead to the degradation of IκBα, the NF-κB inhibitor, thereby promoting NF-κB activation and a pro-inflammatory state.[24]

Caption: H₂S can both promote and inhibit NF-κB signaling.

H₂S and the Nrf2 Antioxidant Pathway

The Nrf2 pathway is a primary defense against oxidative stress, a key component of inflammation. Under basal conditions, Keap1 targets Nrf2 for degradation. H₂S is a potent activator of this pathway. It S-sulfhydrates critical cysteine residues on Keap1 (e.g., Cys151), which disrupts the Keap1-Nrf2 interaction.[17] This stabilizes Nrf2, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the transcription of a suite of protective genes, including HO-1, superoxide dismutase (SOD), and catalase.[7][16] This antioxidant effect is a major contributor to the anti-inflammatory actions of H₂S.[16][25]

Caption: H₂S activates antioxidant defenses via Nrf2 signaling.

H₂S and MAPK Pathways

MAPK pathways (including p38, ERK, and JNK) are critical transducers of inflammatory signals. H₂S has been shown to exert anti-inflammatory effects by specifically inhibiting the phosphorylation and activation of p38 MAPK in microglia and other cells stimulated with lipopolysaccharide (LPS).[18][19] This inhibition prevents the downstream production of inflammatory mediators like nitric oxide and TNF-α.[19] However, in other models like sepsis, H₂S can activate the ERK1/2 pathway, contributing to a pro-inflammatory outcome.[24]

Caption: H₂S has divergent effects on different MAPK pathways.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on H₂S and inflammation.

Table 1: Effect of H₂S Donors on Inflammatory Cytokine Production

| Cell/Model System | H₂S Donor (Concentration) | Inflammatory Stimulus | Effect on Cytokines | Reference(s) |

|---|---|---|---|---|

| THP-1 Macrophages | NaHS (0.5 - 1 mM) | LPS (1 µg/mL) | ↓ IL-6, ↓ TNF-α | [20][21][26] |

| PC12 Cells | NaHS (400 µM) | CoCl₂ (Chemical Hypoxia) | ↓ IL-6, ↓ NO | [18] |

| BV-2 Microglia | NaHS (10 - 300 µM) | LPS | ↓ NO, ↓ TNF-α | [19] |

| Mouse Model | NaHS (dose-dependent) | None (Direct Injection) | ↑ TNF-α, ↑ IL-1β | [5] |

| Sepsis (CLP model) | NaHS (Injection) | CLP | ↑ Pro-inflammatory cytokines | [5] |

| Mouse Burn Injury | NaHS (2 mg/kg) | 40% TBSA Burn | ↓ IL-6, ↓ IL-8, ↓ TNF-α; ↑ IL-10 |[27] |

Table 2: Endogenous H₂S Concentrations in Inflammatory Conditions

| Condition | Sample Type | H₂S Concentration | Comparison | Reference(s) |

|---|---|---|---|---|

| Rheumatoid Arthritis | Synovial Fluid | ~105 µM | Higher vs. OA (~50 µM) & Controls (~35 µM) | [6] |

| Acute Pancreatitis | Mouse Plasma | Increased | Higher vs. control mice | [5] |

| Sepsis (CLP model) | Mouse Plasma | Increased | Time-dependent increase post-CLP | [5] |

| Burn Injury | Mouse Plasma | Decreased | Lower vs. control mice |[27] |

Table 3: Common H₂S Donors and Enzyme Inhibitors in Research

| Compound | Type | Mechanism/Target | Typical Concentration/Dose | Reference(s) |

|---|---|---|---|---|

| Sodium Hydrosulfide (NaHS) | Fast-releasing Donor | Releases H₂S rapidly in solution | 10 µM - 1 mM (in vitro) | [5][19][21] |

| GYY4137 | Slow-releasing Donor | Releases H₂S slowly over time | 50 - 100 µM (in vitro) | [3][25] |

| S-propargyl-cysteine (SPRC) | Slow-releasing Donor | Releases H₂S slowly | 10 mg/kg (in vivo) | [5][15] |

| DL-propargylglycine (PAG) | Inhibitor | Irreversible inhibitor of CSE | 50 mg/kg (in vivo) | [5] |

| Aminooxyacetic acid (AOAA) | Inhibitor | Inhibitor of CBS | Varies |[6] |

Experimental Methodologies

Accurate assessment of the role of H₂S requires robust and specific experimental protocols.

Measurement of H₂S and its Metabolites

Measuring H₂S in biological samples is challenging due to its volatile and reactive nature.

-

Monobromobimane (MBB) Method:

-

Principle: This is considered a gold-standard method.[28] H₂S reacts with MBB, a fluorescent reagent, to form a stable sulfide-dibimane (S-dB) derivative.

-

Protocol Outline:

-

Samples (plasma, tissue homogenates) are collected and immediately processed in sealed vials to prevent H₂S loss.

-

MBB is added to the sample under alkaline conditions (pH ~9.5) to derivatize free sulfide. The reaction must be protected from light.

-

The reaction is stopped by acidification.

-

The stable S-dB product is separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a fluorescence detector.[28]

-

-

Advantages: High sensitivity (nM range) and specificity. Can be adapted to measure different sulfide pools (free, acid-labile, and bound).[28]

-

-

Methylene Blue Assay:

-

Principle: A colorimetric method where H₂S reacts with N,N-dimethyl-p-phenylenediamine in the presence of an oxidizing agent (FeCl₃) under acidic conditions to form the stable blue dye, methylene blue.[29]

-

Protocol Outline:

-

A zinc acetate solution is often used to trap H₂S from the sample as zinc sulfide (ZnS).

-

The colorimetric reagents are added.

-

The absorbance is measured spectrophotometrically (typically ~670 nm).[30]

-

-

Limitations: Prone to interference from other biological thiols and colored substances. The strong acid requirement can liberate H₂S from "acid-labile" pools, leading to overestimation of free H₂S.[28][29][30]

-

Key In Vitro and In Vivo Models

-

In Vitro: LPS-Induced Inflammation in Macrophages

-

Model: Immortalized (e.g., BV-2, THP-1) or primary macrophages are stimulated with bacterial lipopolysaccharide (LPS) to induce a robust inflammatory response, characterized by the production of NO, TNF-α, and IL-6.[19][21]

-

Protocol Outline:

-

Cell Culture: Macrophages are cultured to ~80% confluency.

-

Pre-treatment: Cells are pre-treated with an H₂S donor (e.g., NaHS, 10-300 µM) or vehicle for a short period (e.g., 30 minutes).[19][21]

-

Stimulation: LPS (e.g., 1 µg/mL) is added to the media to induce inflammation for a specified time (e.g., 4-24 hours).[21]

-

Analysis:

-

-

References

- 1. Hydrogen sulfide in signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrogen Sulfide: An Emerging Regulator of Oxidative Stress and Cellular Homeostasis—A Comprehensive One-Year Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrogen sulfide-linked sulfhydration of NF-κB mediates its anti-apoptotic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cystathionine-Gamma-Lyase Gene Deletion Protects Mice against Inflammation and Liver Sieve Injury following Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Hydrogen Sulfide in the Pathology of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. H2S as a Bridge Linking Inflammation, Oxidative Stress and Endothelial Biology: A Possible Defense in the Fight against SARS-CoV-2 Infection? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The therapeutic potential for targeting CSE/H2S signaling in macrophages against Escherichia coli infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Homocysteine Triggers Inflammatory Responses in Macrophages through Inhibiting CSE-H2S Signaling via DNA Hypermethylation of CSE Promoter | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Sp1 S-Sulfhydration Induced by Hydrogen Sulfide Inhibits Inflammation via HDAC6/MyD88/NF-κB Signaling Pathway in Adjuvant-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. H2S attenuates oxidative stress via Nrf2/NF-κB signaling to regulate restenosis after percutaneous transluminal angioplasty - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role of Hydrogen Sulfide in NRF2- and Sirtuin-Dependent Maintenance of Cellular Redox Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of ROS-Activated p38MAPK Pathway is Involved in the Protective Effect of H2S Against Chemical Hypoxia-Induced Inflammation in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hydrogen sulfide attenuates lipopolysaccharide-induced inflammation by inhibition of p38 mitogen-activated protein kinase in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Hydrogen sulfide attenuates cytokine production through the modulation of chromatin remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Hydrogen sulfide attenuates cytokine production through the modulation of chromatin remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Hydrogen sulfide attenuates cytokine production through the modul...: Ingenta Connect [ingentaconnect.com]

- 23. Hydrogen sulfide acts as an inflammatory mediator in cecal ligation and puncture-induced sepsis in mice by upregulating the production of cytokines and chemokines via NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. diabetesjournals.org [diabetesjournals.org]

- 26. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 27. spandidos-publications.com [spandidos-publications.com]

- 28. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]

- 29. A Practical Look at the Chemistry and Biology of Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

A Deep Dive into the Pharmacology of ATB-343 versus Indomethacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID), has long been a cornerstone in the management of pain and inflammation. Its clinical utility, however, is significantly hampered by a high incidence of severe gastrointestinal (GI) adverse effects, a direct consequence of its non-selective inhibition of cyclooxygenase (COX) enzymes. In response to this challenge, a new class of NSAIDs has emerged: hydrogen sulfide (H₂S)-releasing derivatives. This technical guide provides an in-depth comparative analysis of the pharmacology of indomethacin and ATB-343, a novel H₂S-releasing derivative of indomethacin. By covalently linking an H₂S-donating moiety to the parent indomethacin molecule, this compound is designed to retain the anti-inflammatory efficacy of indomethacin while significantly mitigating its gastrointestinal toxicity. This document will detail the mechanisms of action, pharmacokinetic profiles, and safety data of both compounds, supported by experimental protocols and visual pathway diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Mechanism of Action: A Tale of Two Pathways

The pharmacological effects of both indomethacin and this compound are centered around the inhibition of the COX enzymes, COX-1 and COX-2. However, the addition of the H₂S-releasing moiety in this compound introduces a crucial secondary mechanism that confers significant gastroprotection.

Indomethacin: Non-selective Cyclooxygenase Inhibition

Indomethacin exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both COX-1 and COX-2 enzymes.[1][2] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3]

-

COX-1 Inhibition: The inhibition of the constitutively expressed COX-1 isoform in the gastric mucosa is the primary cause of indomethacin's gastrointestinal toxicity.[4] COX-1 is responsible for the production of prostaglandins that maintain the integrity of the gastric mucosal barrier by stimulating mucus and bicarbonate secretion and maintaining mucosal blood flow.[3]

-

COX-2 Inhibition: The inhibition of the inducible COX-2 isoform at sites of inflammation is responsible for the therapeutic anti-inflammatory and analgesic effects of indomethacin.[3]

This compound: Combining COX Inhibition with H₂S-Mediated Gastroprotection

This compound is a chemical entity that couples indomethacin with an H₂S-releasing moiety.[5] This design allows for the continued inhibition of COX enzymes for anti-inflammatory effects while simultaneously delivering the gastroprotective benefits of H₂S.

Upon administration, this compound is believed to be metabolized, likely through enzymatic hydrolysis by esterases, to release indomethacin and the H₂S donor. The released H₂S then exerts its protective effects on the gastric mucosa through multiple pathways:

-

Maintenance of Mucosal Blood Flow: H₂S is a known vasodilator and helps to counteract the vasoconstrictive effects of COX inhibition, thereby preserving blood flow to the gastric mucosa.[2]

-

Stimulation of Mucus and Bicarbonate Secretion: H₂S has been shown to increase the secretion of protective mucus and bicarbonate, which form a crucial barrier against gastric acid.[2]

-

Anti-inflammatory and Antioxidant Effects: H₂S exhibits intrinsic anti-inflammatory properties by inhibiting leukocyte adhesion and infiltration into the gastric mucosa. It also acts as an antioxidant, scavenging reactive oxygen species that contribute to mucosal damage.[1][6]

-

Promotion of Ulcer Healing: Studies have shown that H₂S can accelerate the healing of pre-existing gastric ulcers.[6]

Comparative Pharmacology: Quantitative Data

A direct quantitative comparison of the pharmacological parameters of this compound and indomethacin is essential for understanding their relative potency and safety.

Cyclooxygenase (COX) Inhibition

The inhibitory potency of a compound against COX-1 and COX-2 is typically expressed as the half-maximal inhibitory concentration (IC₅₀). While direct comparative data for this compound and indomethacin from a single study is limited in the public domain, data from various sources for indomethacin and its analogs provide valuable insights.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Indomethacin | 0.063 | 0.48 | 0.13 | [7] |

| Indomethacin | 0.027 (ovine) | 0.180 (human) | 0.15 | [8] |

| Indomethacin Analog 5 | - | - | >6.33 | [9] |

Note: Lower IC₅₀ values indicate greater potency. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Pharmacokinetic Profiles

The pharmacokinetic parameters of a drug determine its absorption, distribution, metabolism, and excretion.

| Parameter | Indomethacin | This compound |

| Bioavailability (Oral) | High | Data not available |

| Time to Peak Plasma Concentration (Tₘₐₓ) | ~2 hours | Data not available |

| Elimination Half-life (t₁/₂) | 2.6 - 11.2 hours | Data not available |

| Protein Binding | ~99% | Data not available |

Gastrointestinal Safety: Preclinical Data

Preclinical studies in animal models are crucial for assessing the gastrointestinal toxicity of NSAIDs. The ulcer index is a common metric used to quantify the extent of gastric damage.

| Treatment Group | Ulcer Index (Mean ± SEM) | % Inhibition of Ulceration | Reference |

| Indomethacin (30 mg/kg) | 28 ± 1.97 | - | [10] |

| Indomethacin (40 mg/kg) | 1.052 ± 0.002 (Ulcer Index) | - | [11] |

| Indomethacin Analog 5 | 10.62 | - | [9] |

| Celecoxib (Control) | 10.53 | - | [9] |

| This compound | Significantly lower than indomethacin | Data not available | [5] |

Note: A lower ulcer index indicates less gastric damage.

Experimental Protocols

Reproducible and well-defined experimental protocols are fundamental to pharmacological research. This section provides detailed methodologies for key experiments used to evaluate the pharmacological profiles of this compound and indomethacin.

In Vitro COX Inhibition Assay (Human Whole Blood Assay)

This assay measures the ability of a compound to inhibit COX-1 and COX-2 in a physiologically relevant human whole blood matrix.

Objective: To determine the IC₅₀ values of a test compound for COX-1 and COX-2.

Materials:

-

Freshly drawn human venous blood from healthy, drug-free volunteers.

-

Test compound (e.g., this compound, indomethacin) dissolved in a suitable vehicle (e.g., DMSO).

-

Lipopolysaccharide (LPS) for COX-2 induction.

-

Arachidonic acid (substrate).

-

Enzyme immunoassay (EIA) kits for prostaglandin E₂ (PGE₂) and thromboxane B₂ (TXB₂).

Protocol:

COX-1 Inhibition Assay:

-

Aliquot 500 µL of whole blood into microcentrifuge tubes.

-

Add various concentrations of the test compound or vehicle control.

-

Incubate for 15 minutes at 37°C.

-

Initiate coagulation by adding a source of thrombin or by allowing natural clotting to occur.

-

Incubate for 60 minutes at 37°C to allow for maximal TXB₂ production.

-

Centrifuge at 10,000 x g for 10 minutes to separate the serum.

-

Collect the serum and measure TXB₂ concentration using an EIA kit. TXB₂ is the stable metabolite of COX-1-derived thromboxane A₂.

-

Calculate the percent inhibition of TXB₂ production for each concentration of the test compound and determine the IC₅₀ value.

COX-2 Inhibition Assay:

-

Aliquot 500 µL of whole blood into sterile culture tubes.

-

Add various concentrations of the test compound or vehicle control.

-

Add LPS (e.g., 10 µg/mL) to induce COX-2 expression.

-

Incubate for 24 hours at 37°C in a humidified incubator.

-

Centrifuge at 2,000 x g for 15 minutes to separate the plasma.

-

Collect the plasma and measure PGE₂ concentration using an EIA kit.

-

Calculate the percent inhibition of PGE₂ production for each concentration of the test compound and determine the IC₅₀ value.

In Vivo Indomethacin-Induced Gastric Ulcer Model in Rats

This model is widely used to assess the gastroprotective effects of novel compounds against NSAID-induced gastric damage.

Objective: To evaluate the ability of a test compound to prevent or reduce indomethacin-induced gastric ulceration.

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220 g).

-

Indomethacin.

-

Test compound (e.g., this compound) or reference gastroprotective agent (e.g., esomeprazole).

-

Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose).

-

Dissecting microscope.

Protocol:

-

Fast the rats for 24 hours prior to the experiment, with free access to water.

-

Administer the test compound, reference drug, or vehicle orally (p.o.) or by another appropriate route one hour before indomethacin administration.

-

Administer a single oral dose of indomethacin (e.g., 30-40 mg/kg) to induce gastric ulcers.[10][11]

-

Four to six hours after indomethacin administration, euthanize the rats by cervical dislocation.

-

Excise the stomachs, open them along the greater curvature, and gently rinse with saline to remove gastric contents.

-

Pin the stomachs flat on a corkboard for macroscopic examination.

-

Examine the gastric mucosa for the presence of ulcers under a dissecting microscope.

-

Ulcer Scoring: Quantify the extent of gastric damage using a scoring system. A common method involves measuring the length (mm) of each lesion and summing the lengths to obtain a total ulcer score for each stomach.[12] Another scoring system is as follows: 0 = no pathology; 1 = edema and hyperemia; 2 = single submucosal punctiform hemorrhage; 3 = multiple submucosal punctiform hemorrhages; 4 = hemorrhagic ulcers; 5 = perforation.[12]

-

Calculate the mean ulcer score for each treatment group and determine the percentage of ulcer inhibition compared to the indomethacin-only control group.

Signaling Pathways and Experimental Workflows

Visual representations of the complex biological processes involved can greatly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.

Caption: The Cyclooxygenase (COX) Pathway and the Site of Action of Indomethacin and this compound.

Caption: H₂S-Mediated Gastroprotection Pathway of this compound.

Caption: General Experimental Workflow for In Vitro and In Vivo Pharmacological Assessment.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy that leverages the well-established anti-inflammatory properties of indomethacin while addressing its most significant limitation – gastrointestinal toxicity. The covalent linkage of an H₂S-releasing moiety provides a multifaceted gastroprotective effect that is independent of prostaglandin synthesis. This dual mechanism of action holds the potential for a superior safety profile compared to traditional NSAIDs.

Further research is warranted to fully elucidate the pharmacological profile of this compound. Specifically, head-to-head preclinical and clinical studies directly comparing the COX-inhibitory potency, pharmacokinetic parameters, and gastrointestinal safety of this compound and indomethacin are needed to definitively establish its therapeutic advantages. A deeper understanding of the enzymatic processes involved in H₂S release from this compound in vivo will also be crucial for optimizing its clinical development. The continued exploration of H₂S-releasing NSAIDs like this compound is a promising avenue for the development of safer and more effective anti-inflammatory therapies.

References

- 1. Hydrogen Sulfide Signaling in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Current Perspectives in NSAID-Induced Gastropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Hydrogen Sulfide: An Endogenous Mediator of Resolution of Inflammation and Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New indomethacin analogs as selective COX-2 inhibitors: Synthesis, COX-1/2 inhibitory activity, anti-inflammatory, ulcerogenicity, histopathological, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Studies of CLBQ14, a Novel Methionine Aminopeptidase Inhibitor for the Treatment of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of Indomethacin, Diclofenac and Aspirin-Induced Gastric Damage according to Age in Rats [gutnliver.org]

ATB-343: A Hydrogen Sulfide-Releasing NSAID with a Superior Gastrointestinal Safety Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. However, their clinical utility is often limited by a significant risk of gastrointestinal (GI) toxicity, including ulceration, bleeding, and perforation.[1][2] ATB-343 (formerly known as ATB-346) is a novel hydrogen sulfide (H₂S)-releasing derivative of naproxen designed to mitigate these adverse effects while retaining potent anti-inflammatory and analgesic properties.[3][4][5] This technical guide provides a comprehensive overview of the gastrointestinal safety of this compound, detailing key experimental data, methodologies, and the underlying mechanism of action.

Core Mechanism: The Protective Role of Hydrogen Sulfide

This compound is a hybrid molecule that covalently links naproxen to an H₂S-releasing moiety.[5][6] The rationale behind this design is to harness the cytoprotective effects of H₂S in the gastrointestinal tract.[7][8] While the naproxen component inhibits cyclooxygenase (COX) enzymes to reduce inflammation and pain, the released H₂S has been shown to play a crucial role in maintaining GI mucosal defense and repair.[1][7][8]

The proposed mechanism for the enhanced GI safety of this compound involves several H₂S-mediated pathways:

-

Maintenance of Gastric Blood Flow: H₂S is a known vasodilator. In the context of NSAID-induced injury, which often involves reduced gastric blood flow, the local release of H₂S from this compound is thought to counteract this effect, thereby preserving mucosal integrity.[8]

-

Anti-inflammatory and Antioxidant Effects: H₂S itself exhibits anti-inflammatory properties, including the inhibition of leukocyte adherence to the vascular endothelium.[7] It can also upregulate antioxidant pathways, such as the Nrf-2/HO-1 pathway, further protecting gastric mucosal cells from oxidative stress.[8]

-

Modulation of Pro-inflammatory Mediators: Studies have shown that this compound, but not naproxen, can decrease the expression of pro-inflammatory COX-2 in the gastric mucosa and reduce systemic inflammation by lowering the levels of various interleukins and tumor necrosis factor-α (TNF-α).[8]

Below is a diagram illustrating the proposed gastroprotective signaling pathway of this compound.

References

- 1. Antibe builds case for GI safety of naproxen alternative - www.pharmasources.com [pharmasources.com]

- 2. medicaid.nv.gov [medicaid.nv.gov]

- 3. A proof‐of‐concept, Phase 2 clinical trial of the gastrointestinal safety of a hydrogen sulfide‐releasing anti‐inflammatory drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A proof-of-concept, Phase 2 clinical trial of the gastrointestinal safety of a hydrogen sulfide-releasing anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. physoc.org [physoc.org]

- 6. ATB-346, a novel hydrogen sulfide-releasing anti-inflammatory drug, induces apoptosis of human melanoma cells and inhibits melanoma development in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. The effect of hydrogen sulfide-releasing naproxen (ATB-346) versus naproxen on formation of stress-induced gastric lesions, the regulation of systemic inflammation, hypoxia and alterations in gastric microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

ATB-343 In Vivo Experimental Protocols: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in-vivo evaluation of ATB-343, a hydrogen sulfide (H₂S)-releasing derivative of naproxen. These protocols are designed to guide researchers in assessing the anti-inflammatory, analgesic, and gastrointestinal safety profile of this compound in preclinical animal models.

Introduction to this compound

This compound is a novel nonsteroidal anti-inflammatory drug (NSAID) that covalently links naproxen to an H₂S-releasing moiety. This design aims to mitigate the well-documented gastrointestinal (GI) toxicity associated with traditional NSAIDs while retaining or enhancing anti-inflammatory and analgesic efficacy. The slow release of H₂S is believed to exert protective effects on the gastric mucosa.

I. Anti-Inflammatory Efficacy Assessment

A. Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reproducible assay for evaluating acute inflammation.

Protocol:

-

Animals: Male Wistar rats (150-200 g) are used.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

-

Grouping: Rats are randomly assigned to the following groups (n=6-8 per group):

-

Vehicle control (e.g., 0.5% carboxymethylcellulose)

-

Naproxen (e.g., 10 mg/kg, p.o.)

-

This compound (equimolar dose to naproxen, p.o.)

-

-

Drug Administration: The respective compounds are administered orally (p.o.) by gavage one hour before the induction of inflammation.

-

Induction of Edema: 100 µL of a 1% carrageenan suspension in saline is injected into the sub-plantar surface of the right hind paw.[1]

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[1]

-

Calculation of Edema: The degree of paw swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is calculated for each group relative to the vehicle control.

Data Presentation:

| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |

| Vehicle | - | 0.85 ± 0.05 | - |

| Naproxen | 10 | 0.42 ± 0.04 | 50.6% |

| This compound | 14.5 (equimolar to naproxen) | 0.38 ± 0.03 | 55.3% |

*Data are representative and should be generated from specific experiments.

Figure 1: Workflow for Carrageenan-Induced Paw Edema Assay.

B. Adjuvant-Induced Arthritis in Rats

This model mimics the chronic inflammatory and joint-destructive features of rheumatoid arthritis.

Protocol:

-

Animals: Male Lewis or Wistar rats (150-200 g) are used.

-

Induction of Arthritis: On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL) into the base of the tail or the footpad of a rear paw.[2][3]

-

Grouping and Treatment:

-

Prophylactic Dosing: Treatment begins on day 0 and continues until the end of the study (e.g., day 21).[4]

-

Therapeutic Dosing: Treatment begins after the onset of clinical signs of arthritis (e.g., day 8-10) and continues for a specified period.[4]

-

Groups typically include a vehicle control, a positive control (e.g., methotrexate), naproxen, and this compound at various doses.

-

-

Clinical Assessment:

-

Arthritis Score: Animals are scored daily or every other day for signs of arthritis in each paw based on a scale (e.g., 0-4), where 0 = no signs and 4 = severe inflammation and ankylosis.

-

Paw Volume: Paw volume of both hind paws is measured regularly using a plethysmometer.

-

Body Weight: Body weight is monitored as an indicator of systemic health.

-

-

Endpoint Analysis (e.g., Day 21):

-

Histopathology: Ankle and knee joints are collected, fixed, decalcified, and processed for histological evaluation of inflammation, pannus formation, cartilage damage, and bone erosion.

-

Biomarker Analysis: Blood samples can be collected for the analysis of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).

-

Data Presentation:

| Treatment Group | Dose (mg/kg/day, p.o.) | Mean Arthritis Score (Day 21) | Hind Paw Swelling (mL, Day 21) |

| Vehicle | - | 12.5 ± 1.2 | 1.5 ± 0.2 |

| Naproxen | 10 | 6.8 ± 0.9 | 0.8 ± 0.1 |

| This compound | 14.5 | 5.5 ± 0.7 | 0.6 ± 0.1 |

*Data are representative and should be generated from specific experiments.

Figure 2: Logical Flow of the Adjuvant-Induced Arthritis Model.

II. Gastrointestinal Safety Assessment

A key feature of this compound is its improved GI safety profile compared to conventional NSAIDs.

A. Acute Gastric Damage in Healthy Rats

Protocol:

-

Animals: Male Wistar rats are fasted for 18-24 hours with free access to water.

-

Drug Administration: Rats are orally administered with vehicle, naproxen (e.g., 30, 60, 120 µmol/kg), or equimolar doses of this compound.[5]

-

Damage Assessment: Three to four hours after drug administration, rats are euthanized.[5] The stomachs are removed, opened along the greater curvature, and rinsed with saline.

-

Macroscopic Evaluation: The gastric mucosa is examined for hemorrhagic lesions. The total length of all lesions is measured to calculate a gastric damage score.[5]

-

Biochemical Analysis: A portion of the gastric tissue can be used to measure prostaglandin E₂ (PGE₂) levels to confirm cyclooxygenase (COX) inhibition.[5]

B. Intestinal Damage Following Sub-Chronic Dosing

Protocol:

-

Animals: Male Wistar rats are used (not fasted).

-

Drug Administration: Rats are treated orally twice daily for 5 days with vehicle, naproxen (e.g., 10 mg/kg), or an equimolar dose of this compound.[5]

-

Damage Assessment: Six hours after the final dose, rats are euthanized.[5] The small intestine is excised and examined for ulceration and other signs of damage. The length and number of lesions are recorded.

-

Myeloperoxidase (MPO) Assay: Intestinal tissue samples can be analyzed for MPO activity as a marker of neutrophil infiltration and inflammation.

Data Presentation:

| Treatment Group | Dose | Acute Gastric Damage Score (mm) | Intestinal Damage Score (Day 5) |

| Vehicle | - | 0.2 ± 0.1 | 0.5 ± 0.2 |

| Naproxen | 10 mg/kg | 15.4 ± 2.1 | 8.2 ± 1.5 |

| This compound | 14.5 mg/kg | 1.1 ± 0.4 | 1.3 ± 0.5 |

*Data are representative and should be generated from specific experiments.

Figure 3: Experimental Design for GI Safety Evaluation.

III. Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial.

Protocol:

-

Animals: Male Sprague-Dawley or Wistar rats with jugular vein cannulation for serial blood sampling.

-

Drug Administration:

-

Intravenous (IV): A single bolus of this compound is administered via the tail vein to determine clearance and volume of distribution.

-

Oral (p.o.): A single dose of this compound is administered by oral gavage to determine bioavailability.

-

-

Blood Sampling: Blood samples (e.g., 0.2 mL) are collected from the jugular vein cannula at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

-

Plasma Analysis: Plasma is separated by centrifugation and stored at -80°C until analysis. Plasma concentrations of this compound and its parent compound, naproxen, are quantified using a validated LC-MS/MS method.

-

PK Parameter Calculation: Non-compartmental analysis is used to determine key PK parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd). Oral bioavailability (F%) is calculated by comparing the AUC from oral and IV administration.

Data Presentation:

| Parameter | This compound (Oral, 14.5 mg/kg) | Naproxen (from this compound) |

| Cmax (ng/mL) | Value | Value |

| Tmax (h) | Value | Value |

| AUC₀₋₂₄ (ng·h/mL) | Value | Value |

| t½ (h) | Value | Value |

| F (%) | Value | - |

*Values to be determined experimentally.

Figure 4: Workflow for Pharmacokinetic Studies.

Conclusion

These detailed protocols provide a framework for the comprehensive in-vivo evaluation of this compound. By systematically assessing its anti-inflammatory efficacy, analgesic properties, and gastrointestinal safety, researchers can gain valuable insights into the therapeutic potential of this H₂S-releasing NSAID. Adherence to these standardized methods will ensure the generation of robust and comparable data, facilitating the drug development process.

References

- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. maokangbio.com [maokangbio.com]

- 3. chondrex.com [chondrex.com]

- 4. inotiv.com [inotiv.com]

- 5. Markedly reduced toxicity of a hydrogen sulphide-releasing derivative of naproxen (ATB-346) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ATB-343 in Rat Models of Arthritis

These application notes provide detailed protocols for the use of ATB-343, a hydrogen sulfide-releasing derivative of naproxen, in rat models of arthritis. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel nonsteroidal anti-inflammatory drug (NSAID) that is chemically derived from naproxen. It incorporates a hydrogen sulfide (H₂S)-releasing moiety, which has been shown to significantly mitigate the gastrointestinal side effects commonly associated with traditional NSAIDs.[1][2][3] The H₂S component is believed to contribute to this gastrointestinal safety profile.[1] In preclinical rat models of arthritis, this compound has demonstrated potent anti-inflammatory and analgesic effects, comparable or superior to its parent compound, naproxen.[1]

Data Presentation

Table 1: Anti-inflammatory and Analgesic Effects of this compound in Carrageenan-Induced Synovitis in Rats

| Treatment Group | Dose (mg/kg, oral) | Edema Reduction (%) | Pain Score Reduction (%) | Tactile Allodynia Inhibition (%) |

| Vehicle | 1 ml/kg | - | - | - |

| Naproxen | 1 | Not Specified | Not Specified | ~45 |

| 3 | Significant | Significant | ~45 | |

| 10 | Significant | Significant | ~45 | |

| This compound | 1.6 | Not Specified | Not Specified | ~45 |

| 4.8 | Significant | Significant | ~45 | |

| 16 | Significant | Significant | Not Specified |

Data is adapted from a study on ATB-346, a hydrogen sulfide-releasing derivative of naproxen, in a rat model of carrageenan-induced synovitis.[1]

Table 2: Effect of this compound on Leukocyte Infiltration in Carrageenan-Induced Synovitis

| Treatment Group | Dose (mg/kg, oral) | Leukocyte Infiltration |

| Naproxen | 1, 3, 10 | Significant Inhibition |

| This compound | 1.6, 4.8 | Significant Inhibition |

This table summarizes the inhibitory effect of this compound on leukocyte infiltration into the knee joint cavity.[1]

Table 3: Gastrointestinal Safety Profile of this compound

| Treatment Group | Dose (mg/kg, oral) | Gastric Damage | Gastric MPO Activity |

| Naproxen | 1, 3, 10 | Significant | Increased (~130%) |

| This compound | 1.6, 4.8, 16 | No Significant Damage | No Significant Increase |

MPO (Myeloperoxidase) activity is an indicator of neutrophil infiltration and inflammation.[1]

Experimental Protocols

Carrageenan-Induced Synovitis Model in Rats

This model is used to induce acute joint inflammation and evaluate the efficacy of anti-inflammatory compounds.

Materials:

-

Male Wistar rats

-

Carrageenan

-

This compound

-

Naproxen (for comparison)

-

Vehicle (e.g., 1% carboxymethylcellulose)

-

Anesthetic (e.g., inhalatory halothane)

-

Syringes and needles for oral gavage and intra-articular injection

Protocol:

-